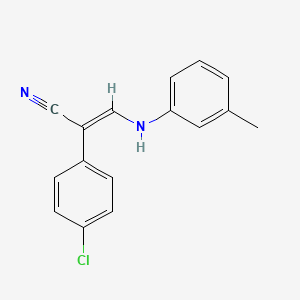

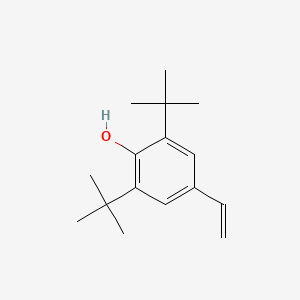

![molecular formula C17H19ClN2O2S B2389129 2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride CAS No. 1216832-18-6](/img/structure/B2389129.png)

2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known as MB773 or RVX-208, is a small molecule drug candidate that has been studied for its therapeutic potential in various diseases, including cardiovascular and metabolic disorders. It has a CAS Number of 319489-19-5 and a linear formula of C16H16N2O2S .

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring with a methoxyphenoxyethylthio side chain. The InChI code for this compound is 1S/C16H16N2O2S/c1-19-14-8-4-5-9-15(14)20-10-11-21-16-17-12-6-2-3-7-13(12)18-16/h2-9H,10-11H2,1H3,(H,17,18) .Physical And Chemical Properties Analysis

The molecular weight of this compound is 300.38 . It is likely to be a solid at room temperature, given its structural similarity to other imidazole compounds .Applications De Recherche Scientifique

Synthesis and Characterization

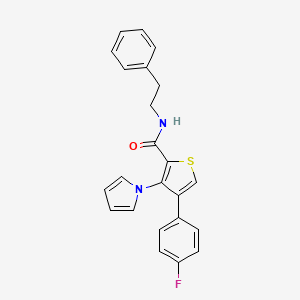

The compound's relevance is often highlighted in the synthesis and structural characterization of novel organic compounds. For instance, the creation of Schiff and Mannich bases from derivatives that share structural similarities with 2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride indicates its significance in developing new molecules with potential biological activities. These bases have been synthesized through reactions involving compounds like isatin, demonstrating the utility of such chemicals in constructing complex structures for further pharmacological or material science applications (Bekircan & Bektaş, 2008).

Antimicrobial and Antiprotozoal Activities

Research has also explored the antimicrobial and antiprotozoal potentials of compounds structurally related to 2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride. A study synthesized novel derivatives and tested them against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, finding some derivatives to exhibit stronger activity than standard treatments such as metronidazole. This suggests the compound's framework can be modified to enhance biological activity against a range of pathogens (Pérez‐Villanueva et al., 2013).

Catalytic and Material Applications

Another aspect of research involves the compound's utility in catalysis and materials science. For example, the encapsulation of molybdenum(VI) complexes with ligands structurally akin to 2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride in zeolites has been investigated. Such materials have shown significant catalytic activity in the oxidation of primary alcohols and hydrocarbons, demonstrating the compound's potential role in designing efficient and reusable catalysts for chemical transformations (Ghorbanloo & Maleki Alamooti, 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of the compound “2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride” are currently unknown. The compound belongs to the class of imidazole derivatives . Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . The compound’s interaction with its targets could lead to changes in cellular processes, leading to the observed biological effects.

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways depending on their specific targets . The downstream effects of these pathway alterations would depend on the specific biological activity of the compound.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, the compound could potentially have a variety of molecular and cellular effects .

Propriétés

IUPAC Name |

2-[2-(2-methoxyphenoxy)ethylsulfanyl]-4-methyl-1H-benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

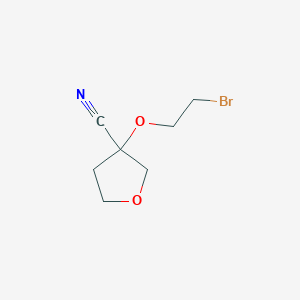

InChI |

InChI=1S/C17H18N2O2S.ClH/c1-12-6-5-7-13-16(12)19-17(18-13)22-11-10-21-15-9-4-3-8-14(15)20-2;/h3-9H,10-11H2,1-2H3,(H,18,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMKGCJRUFDSQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)SCCOC3=CC=CC=C3OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Benzyl(methyl)carbamoyl]benzoic acid](/img/structure/B2389047.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 4,5-dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B2389048.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2389051.png)

![2-(4-methylphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2389055.png)

![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2389058.png)

![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2389067.png)